molecular formula C17H14BrClN4O2 B10902872 N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10902872
M. Wt: 421.7 g/mol
InChI Key: SAWDKKRBKGDYCC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core substituted with a bromopyridinyl group and a chloromethylphenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromopyridinyl and chloromethylphenoxy groups. Common reagents used in these reactions include bromine, pyridine derivatives, and chloromethylphenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including drug development for targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromopyridinyl and chloromethylphenoxy groups

Properties

Molecular Formula

C17H14BrClN4O2

Molecular Weight

421.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H14BrClN4O2/c1-11-8-13(3-4-14(11)19)25-10-23-7-6-15(22-23)17(24)21-16-5-2-12(18)9-20-16/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

SAWDKKRBKGDYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)Cl

Origin of Product

United States

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